![molecular formula C9H12N2O3S B5543560 methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate CAS No. 54069-06-6](/img/structure/B5543560.png)

methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate appears to be a compound with potential interest in the field of organic chemistry due to its structural features. While no direct references were found, compounds with similar functionalities, such as pyrimidines and their derivatives, have been extensively studied for their chemical reactions, synthesis methods, and applications in various fields.

Synthesis Analysis

Compounds like methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate can be synthesized through multicomponent reactions that involve the combination of several reactants to form more complex molecules. For instance, Parmar et al. (2023) discuss the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which shares a thematic relevance with the pyrimidine core in the compound of interest (Parmar, Vala, & Patel, 2023).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from citrazinic acid. These compounds, through various synthetic pathways, demonstrated significant antibacterial and antifungal activities. This research underscores the potential of methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate derivatives as a basis for developing new antimicrobial agents (Hossan et al., 2012).

Development of Herbicides

Research into the modification and synthesis of herbicidal compounds led to the creation of novel compounds based on methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate. This work has contributed to the development of herbicides with enhanced efficacy against certain weed species in agricultural settings. The commercial development of such compounds highlights the role of this chemical in advancing agricultural practices (Tamaru et al., 1997).

Role in Supramolecular Chemistry

The study of ureidopyrimidinones demonstrated the strong dimerization capability of these compounds via quadruple hydrogen bonding. This finding is significant for the field of supramolecular chemistry, where the ability to form stable, non-covalent interactions can be leveraged to create novel materials and understand biological phenomena (Beijer et al., 1998).

Environmental Chemistry Insights

Investigations into the photooxidation of acetic acid and methylglyoxal provided insights into the mechanisms leading to the formation of secondary organic aerosols (SOA) in the atmosphere. This research is vital for understanding atmospheric chemistry and the impact of various chemical processes on air quality and climate change (Tan et al., 2012).

Exploration of Chemical Reactivity

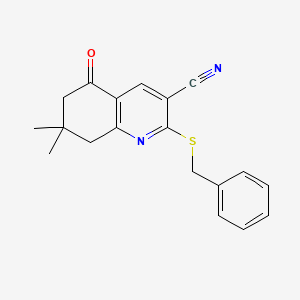

The study of nucleophilic and electrophilic reactions of methyl esters of (6-methyl-2-methylthio-4-pyrimidinyloxy) acetic acid provided valuable information on the synthesis of carboxyl-group derivatives and compounds with substituents in the pyrimidine ring. This research is fundamental to the field of organic chemistry, enhancing our understanding of reaction mechanisms and the synthesis of complex molecules (Vainilavichyus et al., 1992).

Propriétés

IUPAC Name |

methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-4-7(11-9(10-6)15-3)14-5-8(12)13-2/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJRDVCLSIZCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351596 |

Source

|

| Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |

CAS RN |

54069-06-6 |

Source

|

| Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)